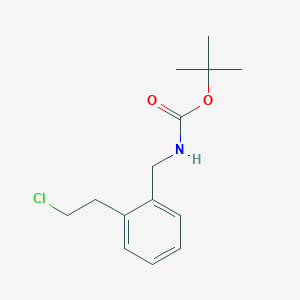

tert-Butyl 2-(2-chloroethyl)benzylcarbamate

Description

Properties

Molecular Formula |

C14H20ClNO2 |

|---|---|

Molecular Weight |

269.77 g/mol |

IUPAC Name |

tert-butyl N-[[2-(2-chloroethyl)phenyl]methyl]carbamate |

InChI |

InChI=1S/C14H20ClNO2/c1-14(2,3)18-13(17)16-10-12-7-5-4-6-11(12)8-9-15/h4-7H,8-10H2,1-3H3,(H,16,17) |

InChI Key |

YLHYSLANGKMQKI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1CCCl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The amine group of 2-(2-chloroethyl)benzylamine reacts with Boc anhydride in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A base—typically triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP)—is employed to neutralize the generated HCl, driving the reaction to completion.

Key steps :

Challenges and Optimization

- Side reactions : Over-alkylation or hydrolysis of the 2-chloroethyl group may occur under prolonged exposure to moisture.

- Mitigation : Use anhydrous solvents and molecular sieves to absorb water.

- Catalyst enhancement : DMAP (0.1 eq) accelerates the reaction, reducing time to 6–8 hours.

Alternative Pathways via Friedel-Crafts Alkylation

For cases where 2-(2-chloroethyl)benzylamine is unavailable, a Friedel-Crafts alkylation strategy may be employed to construct the benzyl backbone. This method, inspired by synthesizing structurally similar phenolic compounds, introduces the 2-chloroethyl group post-carbamate formation.

Stepwise Synthesis

- Boc protection of benzylamine :

React benzylamine with Boc anhydride to form tert-butyl benzylcarbamate. - Electrophilic alkylation :

Utilize a Friedel-Crafts catalyst (e.g., AlCl3 or H3PO4) to introduce the 2-chloroethyl group via reaction with 1,2-dichloroethane.

Reaction conditions :

Mechanistic Considerations

The reaction proceeds through a benzyl carbocation intermediate, generated in situ from 1,2-dichloroethane under acidic conditions. The tert-butyl carbamate group directs electrophilic attack to the para position relative to the existing substituent, though steric hindrance may favor ortho products in some cases.

To address viscosity and heat transfer challenges in large-scale syntheses, continuous flow microreactors have been adopted. This technology, referenced in patent literature for analogous carbamates, enhances mixing and temperature control.

Protocol for Flow Synthesis

- Feedstock preparation :

- Solution A: 2-(2-chloroethyl)benzylamine in THF.

- Solution B: Boc anhydride in THF.

- Continuous reaction :

- Combine solutions at a T-junction.

- React in a 10 mL tubular reactor at 50°C (residence time: 10 min).

- In-line purification :

Pass the output through a scavenger column (e.g., silica gel) to remove excess reagents.

Advantages :

Comparative Analysis of Methods

Critical Considerations in Purification and Characterization

Purification Techniques

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(2-chloroethyl)benzylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products Formed:

Substitution Reactions: Products include substituted carbamates with various functional groups.

Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.

Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

Chemistry: tert-Butyl 2-(2-chloroethyl)benzylcarbamate is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound is used to study the effects of carbamate derivatives on biological systems. It is also used in the development of enzyme inhibitors and other bioactive molecules .

Medicine: It is used as a building block for the development of drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and other industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-chloroethyl)benzylcarbamate involves its interaction with specific molecular targets. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can inhibit the activity of enzymes or receptors, thereby modulating biological processes .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 1526046-75-2

- Molecular Formula: C₁₄H₂₀ClNO₂

- Molecular Weight : 269.77 g/mol

- Structure : Features a benzylcarbamate core with a tert-butyl protecting group and a 2-chloroethyl substituent at the ortho position of the benzyl ring.

Key Characteristics: The tert-butyl group enhances steric protection, improving stability against hydrolysis.

Comparison with Structurally Similar Compounds

tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate (CAS 335059-94-4)

- Molecular Formula : C₁₄H₂₁ClN₂O₂

- Molecular Weight : 284.78 g/mol

- Key Differences: Substituent: Contains a 4-chlorobenzylaminoethyl group instead of a 2-chloroethylbenzyl group. Reactivity: The amino group (-NH-) increases nucleophilicity, enabling amide bond formation or participation in Mannich reactions. The 4-chloro substituent on the benzyl ring may direct electrophilic aromatic substitution differently compared to the ortho-chloroethyl group in the target compound .

tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate (CAS 165963-71-3)

- Molecular Formula: C₁₁H₂₂BrNO₄

- Molecular Weight : 312.20 g/mol

- Reactivity: Bromine’s higher leaving-group ability compared to chlorine enhances reactivity in Sₙ2 reactions. The ethoxy chain may improve solubility in polar solvents, contrasting with the lipophilic 2-chloroethyl group in the target compound .

tert-Butyl 3-cyano-5-methylbenzylcarbamate

- Molecular Weight : 246.30 g/mol

- Key Differences: Substituent: 3-cyano-5-methylbenzyl group introduces strong electron-withdrawing effects (cyano) and steric hindrance (methyl). Stability: The cyano group may reduce carbamate stability under basic conditions due to electron withdrawal, whereas the tert-butyl group in the target compound offers superior hydrolytic resistance .

tert-Butyl (2-aminoethyl)carbamate hydrochloride (CAS 79513-35-2)

- Molecular Formula : C₇H₁₇ClN₂O₂

- Molecular Weight : 196.68 g/mol

- Key Differences: Substituent: Aminoethyl group in salt form (hydrochloride), increasing water solubility. Applications: Primarily used as a building block for peptide synthesis, whereas the target compound’s chloroethyl group is tailored for alkylation or cross-coupling reactions .

Comparative Data Table

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Reactivity/Solubility Highlights |

|---|---|---|---|---|---|

| tert-Butyl 2-(2-chloroethyl)benzylcarbamate | 1526046-75-2 | C₁₄H₂₀ClNO₂ | 269.77 | 2-Chloroethylbenzyl | High Sₙ2 reactivity; moderate lipophilicity |

| tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate | 335059-94-4 | C₁₄H₂₁ClN₂O₂ | 284.78 | 4-Chlorobenzylaminoethyl | Amino group enables amidation reactions |

| tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate | 165963-71-3 | C₁₁H₂₂BrNO₄ | 312.20 | Bromoethoxy-ethoxy chain | High hydrophilicity; superior leaving group |

| tert-Butyl 3-cyano-5-methylbenzylcarbamate | N/A | Not provided | 246.30 | 3-Cyano-5-methylbenzyl | Electron-withdrawing effects reduce stability |

| tert-Butyl (2-aminoethyl)carbamate hydrochloride | 79513-35-2 | C₇H₁₇ClN₂O₂ | 196.68 | Aminoethyl (HCl salt) | High water solubility; peptide synthesis |

Biological Activity

tert-Butyl 2-(2-chloroethyl)benzylcarbamate is a compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, a benzyl moiety, and a 2-chloroethyl substituent. The presence of the 2-chloroethyl group is significant as it can interact with nucleophilic sites in biomolecules, potentially leading to modifications that affect biological functions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles in proteins and nucleic acids. This interaction can lead to:

- Inhibition of Enzymatic Activity : The modification of active sites in enzymes may inhibit their function.

- Disruption of Cellular Processes : Alterations in protein function can disrupt normal cellular signaling pathways.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related carbamate derivatives demonstrate potent cytotoxic effects against various cancer cell lines, including:

- Human Adenocarcinoma Cells (CRL-229)

- Human Ovarian Carcinoma Cells (CRL-1572)

- Human Breast Cancer Cells (MDA-MB-231)

The median survival time (T/C %) for treated mice with these compounds was found to be significantly higher than controls, indicating substantial antineoplastic activity .

Antimicrobial Activity

In addition to anticancer effects, studies have evaluated the antimicrobial properties of similar carbamates. In vitro assays demonstrated effectiveness against several bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Bacillus cereus

These findings suggest that the compound could serve as a basis for developing new antibacterial agents .

Case Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of tert-butyl derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited high potency against E. coli and M. luteus with low toxicity levels. This suggests a promising therapeutic index for further development .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. It was found that the interaction with cellular targets led to increased reactive oxygen species (ROS) production, triggering apoptotic pathways .

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.